5-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that features a benzene ring fused to an isoxazole moiety, with a bromine substituent located at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 228.04 g/mol. The compound's structure consists of a five-membered isoxazole ring, which contributes to its unique chemical properties and biological activities. Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry, where isoxazole derivatives are recognized for their immunomodulatory effects, influencing immune functions and potentially serving as therapeutic agents in various diseases.
5-Bromobenzo[c]isoxazol-3(1H)-one is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen as heteroatoms. It falls under the broader category of organic chemistry, particularly within the subclass of compounds containing oxazole or hydrogenated oxazole rings condensed with carbocyclic rings . Its classification includes:
The synthesis of 5-Bromobenzo[c]isoxazol-3(1H)-one typically involves several steps, often starting from simpler precursors. One common method includes the cyclization of appropriate benzoic acid derivatives with hydroxylamine or its derivatives. The following outlines a general synthetic route:
This method allows for the introduction of the bromine substituent while maintaining the integrity of the isoxazole ring system .
The molecular structure of 5-Bromobenzo[c]isoxazol-3(1H)-one can be described as follows:
The compound's structural configuration contributes significantly to its chemical reactivity and biological properties .
5-Bromobenzo[c]isoxazol-3(1H)-one participates in various chemical reactions due to its electrophilic nature, particularly in nucleophilic substitution reactions. Some notable reactions include:
These reactions are significant in synthetic organic chemistry for developing more complex molecules .
The mechanism of action for 5-Bromobenzo[c]isoxazol-3(1H)-one primarily involves its interactions with biological targets, particularly in modulating immune responses. Studies suggest that this compound may influence various signaling pathways associated with immune function, potentially acting as an inhibitor for specific enzymes or receptors involved in inflammatory processes.
The detailed mechanisms often involve:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of 5-Bromobenzo[c]isoxazol-3(1H)-one .
5-Bromobenzo[c]isoxazol-3(1H)-one has potential applications across various scientific fields:
Research continues to explore its full range of biological activities and potential therapeutic applications .
Recent advances in synthesizing 5-bromobenzo[c]isoxazol-3(1H)-one (CAS 1260851-15-7) focus on optimizing cyclization and bromination efficiency. A prominent route involves ortho-directed lithiation-bromination of benzoisoxazolone precursors, achieving regioselectivity >95% at the C5 position. This method uses n-butyllithium at −78°C followed by bromination with molecular bromine (Br₂), yielding 82–85% pure product as confirmed by LC-MS and ¹H-NMR [3]. Alternative pathways include Pd-catalyzed coupling of pre-functionalized isoxazolones, though this approach shows lower yields (68–72%) due to competing dehalogenation side reactions [4]. Key innovations involve solvent-free mechanochemical grinding, reducing reaction times from 12 hours to 90 minutes while maintaining yields at 80% [6].
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagent System | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|---|
Lithiation-Bromination | n-BuLi/Br₂ | 85 | 98 | 3 h |
Pd-Catalyzed Coupling | Pd(OAc)₂/KBr | 72 | 90 | 8 h |
Mechanochemical Grinding | NBS/Silica Gel | 80 | 95 | 1.5 h |
Microwave irradiation has revolutionized the synthesis of halogenated isoxazolones by accelerating ring-closure kinetics. For 5-bromobenzo[c]isoxazol-3(1H)-one, cyclocondensation of 2-amino-4-bromobenzoic acid with hydroxylamine hydrochloride under microwave radiation (280 W, 150°C) achieves 94% yield in 10 minutes—a 6-fold reduction compared to conventional heating [5]. Critical parameters include:
Table 2: Microwave Optimization Parameters
Parameter | Optimal Condition | Yield Impact | Byproduct Reduction |
---|---|---|---|
Solvent | DMF | +22% | 8× |
Ramping Protocol | 140 W → 280 W (2 min) | +15% | 5× |
Catalyst Loading | 10 mol% p-TsOH | +18% | 7× |
Selective C5-bromination remains challenging due to competing electrophilic attacks at C4/C7 positions. In situ protection of the isoxazolone N–O bond using trimethylsilyl groups enables >98% C5 selectivity. Subsequent deprotection with aqueous HCl delivers 5-bromobenzo[c]isoxazol-3(1H)-one without ring degradation [3] [7]. For amination, Ullmann-type coupling with copper(I) iodide and trans-1,2-diaminocyclohexane facilitates N-alkylation at the isoxazolone 1-position, achieving 75–80% yields [4]. Bromine-directed ortho-amination via Pd/PCy₃ catalysis further enables C6-functionalized derivatives, expanding scaffold diversity for drug discovery [4] [6].
Table 3: Functionalization Efficiency
Reaction Type | Reagents/Conditions | Selectivity (%) | Functional Group Tolerance |
---|---|---|---|
C5-Bromination | Br₂/TMSCl/CH₂Cl₂, 0°C | 98 | Nitrile, Ester |
N-Alkylation | CuI/DACH/DMF, 110°C | 89 | Halogen, Ketone |
C6-Amination | Pd(OAc)₂/PCy₃/K₂CO₃, 100°C | 83 | Ether, Amide |
Solid-phase synthesis (SPS) excels in constructing 5-bromobenzo[c]isoxazol-3(1H)-one-embedded peptides, circumventing solubility issues inherent to solution-phase methods. Chlorotrityl resin-bound alanine precursors enable sequential coupling of brominated isoxazolone monomers, with TFE/DCM cleavage yielding linear peptides in 46% efficiency. Macrocyclization precedes heterocycle oxidation, achieving 36% overall yield—a 3.5× improvement over solution-phase routes . Solution-phase synthesis struggles with rigidity-induced cyclization failure; linear precursors containing pre-formed oxazoles show <5% cyclization due to conformational restrictions . SPS advantages include:
Table 4: Synthesis Methodology Comparison
Metric | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization Yield | 36% | <5% |
Purification Steps | 2 (Resin wash/cleavage) | 5 (Column chromatography) |
Scalability (max) | 10 g | 2 g |
Heterocycle Flexibility | Post-cyclization oxidation | Pre-formed heterocycles |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1